![molecular formula C10H10FN3 B2550221 [5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1501527-36-1](/img/structure/B2550221.png)
[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
The compound of interest, “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine,” is not directly studied in the provided papers. However, similar compounds with pyrazole structures and substituted phenyl groups have been investigated. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, pyrazole derivatives have been studied for their potential as anti-neoplastic agents and their role in nonlinear optics due to their electronic properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of hydrazides with other organic substrates. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, starting from p-toluic hydrazide and glycine . This method could potentially be adapted for the synthesis of “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine” by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray diffraction for crystal structure determination . The geometrical parameters obtained from these studies are crucial for understanding the compound's conformation and electronic distribution, which are essential for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl rings and the pyrazole moiety itself. The presence of electronegative atoms like fluorine can significantly affect the molecule's reactivity, as seen in the molecular docking studies where the fluorine atom plays a crucial role in binding . The chemical behavior of “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine” would likely be influenced by the fluorophenyl group, which could be explored through computational and experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and electronic properties, are often determined through experimental measurements and computational predictions. For example, the first hyperpolarizability of a compound can indicate its potential application in nonlinear optics . Additionally, molecular electrostatic potential (MEP) analysis provides insight into the charge distribution within the molecule, which is valuable for understanding its interaction with other molecules and biological systems . The properties of “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine” would need to be assessed similarly to predict its behavior in various environments and applications.
Scientific Research Applications
Drug Metabolism and Enzyme Inhibition
"[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" and its derivatives have been studied for their role in drug metabolism, particularly in the context of cytochrome P450 (CYP) enzymes. These enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors like "[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" derivatives is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered. Such inhibitors are key in deciphering the involvement of specific CYP isoforms in drug metabolism, which is important for the safe and effective use of pharmaceuticals (Khojasteh et al., 2011).
Structural Utility in Heterocyclic Synthesis
Compounds with the "[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" scaffold are versatile building blocks in the synthesis of heterocyclic compounds. They have been utilized in generating a variety of heterocycles, such as pyrazolo-imidazoles, thiazoles, and pyrimidines, demonstrating the compound's value in organic synthesis. This reactivity paves the way for creating new molecules with potential biological activities, expanding the toolkit available for drug discovery and development (Gomaa & Ali, 2020).
Therapeutic Applications
The pyrazoline class, to which "[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" belongs, exhibits a wide range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, and anticancer activities. This diversity highlights the potential of these compounds in therapeutic applications, with many derivatives being synthesized and patented for their beneficial effects. The exploration of pyrazoline derivatives underscores the ongoing interest in developing new drugs based on this core structure (Shaaban et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLOOHRTPTXWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NN2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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